molecular formula C10H18N2O3 B8488573 Tert-butyl 2-(cyclopropylamino)-2-oxoethylcarbamate

Tert-butyl 2-(cyclopropylamino)-2-oxoethylcarbamate

Cat. No.: B8488573
M. Wt: 214.26 g/mol
InChI Key: NCADXRUEBISUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(cyclopropylamino)-2-oxoethylcarbamate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-8(13)12-7-4-5-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

NCADXRUEBISUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol (7.77 g, 57.1 mmol), 2-(tert-butoxycarbonylamino)acetic acid (10 g, 57.1 mmol), cyclopropanamine (3.91 g, 68.5 mmol) and DMAP (8.37 g, 68.5 mmol) in DMF (28 mL) was added N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrogen chloride salt and the mixture stirred at room temperature for 16 h. The mixture was diluted with ethyl acetate, washed with 0.1N aqueous HCl, aqueous NaHCO3 and brine, dried over MgSO4, filtered and concentrated in vacuo to give tert-butyl 2-(cyclopropylamino)-2-oxoethylcarbamate (8.90 g, 41.5 mmol, 72.8%) as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 6.18 (s, 1H), 3.74 (d, J=5.9 Hz, 2H), 2.71 (m, 1H), 1.45 (s, 9H); 0.84-0.7 (m, 2H), 0.56-0.43 (m, 2H); EIMS m/z 214 ([M]+). To a solution of tert-butyl 2-(cyclopropylamino)-2-oxoethylcarbamate (8.5 g, 39.7 mmol) in dioxane (20 mL) was added HCl (100 mmol, 25 mL 4 M in dioxane) and the mixture stirred at 10° C. for 3 h. The mixture was diluted with hexanes and filtered under vacuum to give 2-amino-N-cyclopropylacetamide, HCl salt as a white solid (5.2 g, 83%): mp 139-142° C.; 1H NMR (400 MHz, DMSO-d6) δ 8.66 (bs, 1H), 8.19 (bs, 3H), 3.46 (s, 2H), 2.73-2.60 (m, 1H), 0.71-0.60 (m, 2H), 0.48-0.36 (m, 2H).
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.37 g
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

—TBTU (5.1 g, 16.5 mmol), DIPEA (2.9 ml, 16.5 mmol) and cyclopropylamine (2.2 ml, 33 mmol) were added to a solution of BOC-Gly-OH (2.63 g, 15 mmol) in dry dichloromethane (10 ml). After 17 h stirring, the reaction mixture was concentrated under reduced pressure and water was added to the residue. The product was extracted into ethyl acetate. The combined organic phases were washed with an aqueous solution of 2M hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate, brine, dried over sodium sulfate and concentrated under reduced pressure to give 2-cyclopropylcarbamoylmethyl-carbamic acid tert-butyl ester (847 mg). The product was used in the following step without further purification.
[Compound]
Name
—TBTU
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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